![molecular formula C19H22N6O B12635679 Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)
Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the pyrido[2,3-d]pyrimidine family, known for their potential therapeutic applications, particularly in antimicrobial and anticancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives typically involves the condensation of appropriate pyridine and piperazine derivatives under controlled conditions. One optimized method includes using dimethylformamide (DMF) as a solvent and iodine (I₂) as a catalyst. The reaction is often accelerated using microwave irradiation, significantly reducing the reaction time compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrido[2,3-d]pyrimidin-4(1H)-one derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to their versatile chemical properties.
Wirkmechanismus
The mechanism of action of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as inhibitors of CDKs, which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells . Other derivatives may target bacterial enzymes, disrupting essential metabolic pathways and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[4,3-d]pyrimidines: Another class of heterocyclic compounds with similar structural features and biological activities.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidines: Known for their CDK4/6 inhibitory activity and potential as anticancer agents.
Pyrazolo[3,4-d]pyrimidines: Studied for their role as CDK2 inhibitors and anticancer properties.
Uniqueness
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives are unique due to their specific structural configuration, which allows for diverse functionalization and a broad spectrum of biological activities. Their ability to act as CDK inhibitors and antimicrobial agents highlights their versatility and potential in various fields of research and industry .
Eigenschaften
Molekularformel |
C19H22N6O |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1-propyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22N6O/c1-2-9-25-14-21-19(26)15-6-7-17(22-18(15)25)24-12-10-23(11-13-24)16-5-3-4-8-20-16/h3-8,14H,2,9-13H2,1H3 |
InChI-Schlüssel |
CLJOKOBWRSBHPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=NC(=O)C2=C1N=C(C=C2)N3CCN(CC3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)
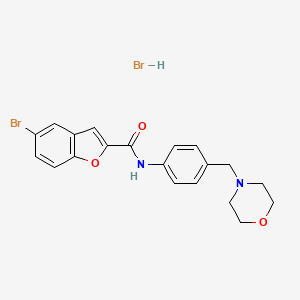
![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
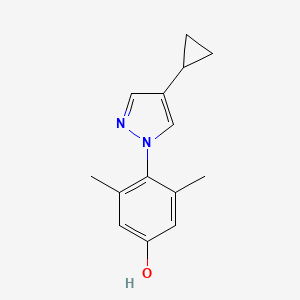
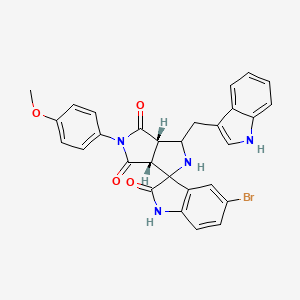
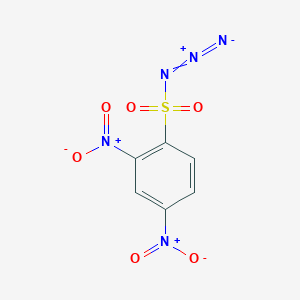
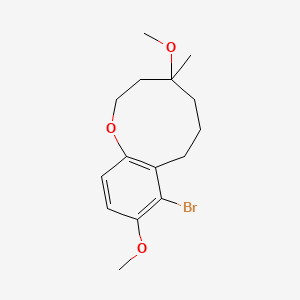
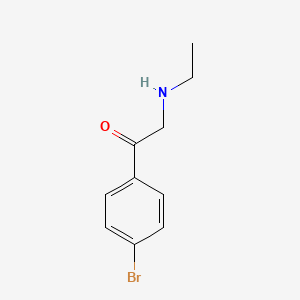
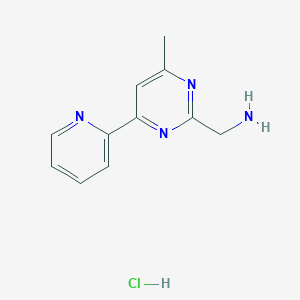
![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
